2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide
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Overview
Description
2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to modulate various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The physical and chemical properties of thiazole derivatives, such as their solubility and stability, may be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the benzamido and methylthio phenyl groups. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-benzamidothiazole. This intermediate is then reacted with 3-(methylthio)aniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamido group can be reduced to a benzylamine.
Substitution: Electrophilic substitution can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-benzamidothiazole: Lacks the methylthio phenyl group, making it less potent in certain applications.
3-(methylthio)aniline: Does not contain the thiazole ring, limiting its biological activity.
Thiazole-4-carboxamide derivatives: Similar structure but different substituents, leading to varied biological activities.
Uniqueness
2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide is unique due to the combination of the thiazole ring and the benzamido and methylthio phenyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and increasing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-benzamido-N-(3-methylsulfanylphenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-24-14-9-5-8-13(10-14)19-17(23)15-11-25-18(20-15)21-16(22)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEIYYIUYIMRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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